molecular formula C16H16INO B3060542 N-(4-Iodo-2-isopropylphenyl)benzamide CAS No. 509114-15-2

N-(4-Iodo-2-isopropylphenyl)benzamide

Cat. No.: B3060542
CAS No.: 509114-15-2
M. Wt: 365.21 g/mol
InChI Key: MAAGIOOCFUKYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodo-2-isopropylphenyl)benzamide: is a chemical compound with the molecular formula C16H16INO. It is known for its applications in scientific research, particularly in the study of opioid receptors and addiction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-2-isopropylphenyl)benzamide typically involves the reaction of 4-iodo-2-isopropylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the isopropyl group, such as alcohols or ketones.

    Hydrolysis Products: 4-iodo-2-isopropylaniline and benzoic acid.

Scientific Research Applications

N-(4-Iodo-2-isopropylphenyl)benzamide is primarily used in research to investigate the mechanisms of opioid receptors and opioid addiction. It serves as a potent, selective, and irreversible μ-opioid receptor antagonist. This makes it valuable in studies aimed at understanding opioid receptor function, developing new analgesics, and exploring treatments for opioid addiction.

Mechanism of Action

The compound exerts its effects by binding irreversibly to the μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs. This irreversible binding prevents the receptor from being activated, which is useful in studying the receptor’s role in pain modulation and addiction pathways.

Comparison with Similar Compounds

  • N-(4-Iodo-2-methylphenyl)benzamide
  • N-(4-Iodo-2-ethylphenyl)benzamide
  • **N-(4-Iodo

Properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAGIOOCFUKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361754
Record name N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509114-15-2
Record name N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Iodo-2-isopropylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Iodo-2-isopropylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Iodo-2-isopropylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Iodo-2-isopropylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Iodo-2-isopropylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Iodo-2-isopropylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.